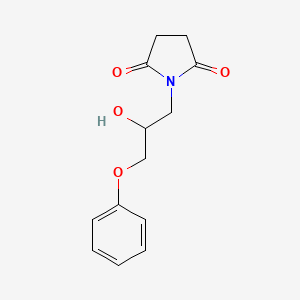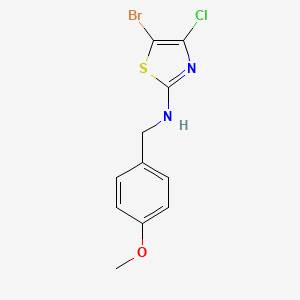![molecular formula C21H16FNO B8802088 (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL](/img/structure/B8802088.png)
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL
Descripción general
Descripción
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL is a chemical compound that serves as a pivotal intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent . This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a quinoline ring. These structural features contribute to its significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL involves a three-step total mechano-synthesis process . The process begins with readily available 4-bromoquinoline and includes the following steps:
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to form a quinoline intermediate.
Mechanochemical Minisci C–H Alkylation: This step introduces the cyclopropyl group into the quinoline intermediate.
Extrusive Oxidation Heck Coupling: The final step involves the oxidation and coupling of the intermediate to form this compound.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale implementation. The process is designed to be eco-friendly, with exceptional stepwise efficiency and intuitive operability .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .
Aplicaciones Científicas De Investigación
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: As a key intermediate in the synthesis of pitavastatin, it plays a crucial role in the development of cholesterol-lowering drugs.
Mecanismo De Acción
The mechanism of action of (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL involves its role as an intermediate in the synthesis of pitavastatin. Pitavastatin acts as an HMG-CoA reductase inhibitor, which leads to the reduction of low-density lipoprotein cholesterol and an increase in high-density lipoprotein cholesterol . The molecular targets and pathways involved include the inhibition of the HMG-CoA reductase enzyme, which is crucial for cholesterol biosynthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde: Another intermediate used in the synthesis of cholesterol-lowering agents.
4-Bromoquinoline: A starting material in the synthesis of various quinoline derivatives.
Uniqueness
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL is unique due to its specific combination of structural features, which contribute to its effectiveness as an intermediate in the synthesis of pitavastatin. Its ability to undergo various chemical reactions and its role in the development of pharmaceuticals highlight its significance in scientific research and industry .
Propiedades
Fórmula molecular |
C21H16FNO |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal |
InChI |
InChI=1S/C21H16FNO/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)23-21(15-7-8-15)18(20)5-3-13-24/h1-6,9-13,15H,7-8H2 |
Clave InChI |
WULPWIFGZFQFEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B8802006.png)

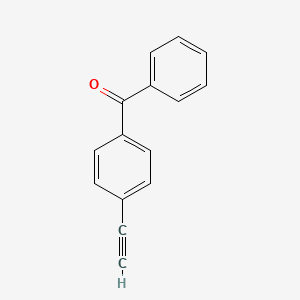
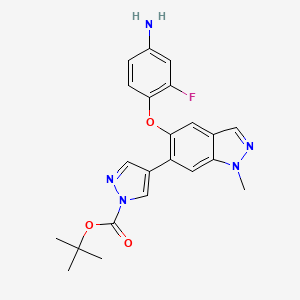
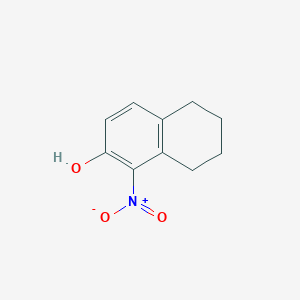
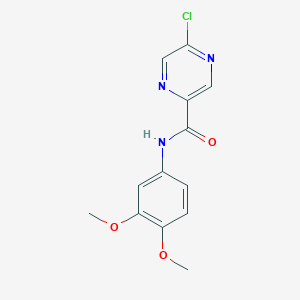

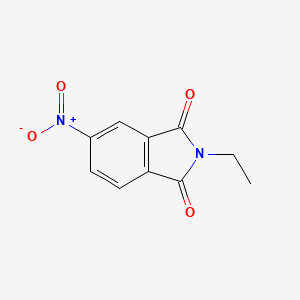
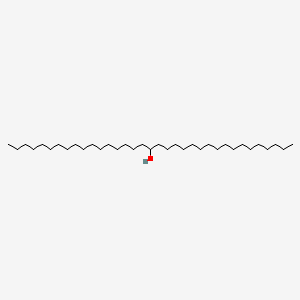
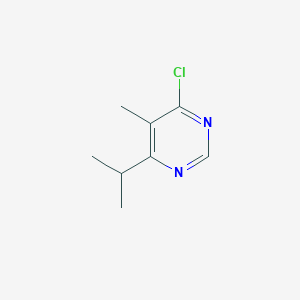
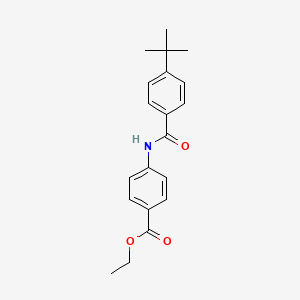
![3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile](/img/structure/B8802108.png)
